molecular formula C21H21N5O4 B2520275 N-(4-(4-(3-methoxyphenyl)piperazine-1-carbonyl)oxazol-2-yl)isonicotinamide CAS No. 1797259-25-6

N-(4-(4-(3-methoxyphenyl)piperazine-1-carbonyl)oxazol-2-yl)isonicotinamide

Cat. No.: B2520275
CAS No.: 1797259-25-6
M. Wt: 407.43
InChI Key: JCRLVZWRWQPHCB-UHFFFAOYSA-N
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Description

N-(4-(4-(3-methoxyphenyl)piperazine-1-carbonyl)oxazol-2-yl)isonicotinamide is a complex organic compound that features a piperazine ring, an oxazole ring, and an isonicotinamide moiety

Mechanism of Action

Target of Action

The primary targets of N-{4-[4-(3-methoxyphenyl)piperazine-1-carbonyl]-1,3-oxazol-2-yl}pyridine-4-carboxamide are acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) . These enzymes play a crucial role in the hydrolysis of acetylcholine, a neurotransmitter that is important for memory and cognition .

Mode of Action

N-{4-[4-(3-methoxyphenyl)piperazine-1-carbonyl]-1,3-oxazol-2-yl}pyridine-4-carboxamide acts as an inhibitor of AChE and BChE . By inhibiting these enzymes, the compound increases the levels of acetylcholine in the brain, which can help improve cognitive function . The compound shows competitive inhibition, indicating that it binds to the active site of the enzyme .

Biochemical Pathways

The inhibition of AChE and BChE by N-{4-[4-(3-methoxyphenyl)piperazine-1-carbonyl]-1,3-oxazol-2-yl}pyridine-4-carboxamide affects the cholinergic pathway . This pathway involves the synthesis, release, and degradation of acetylcholine. By inhibiting AChE and BChE, the compound prevents the breakdown of acetylcholine, leading to increased levels of this neurotransmitter .

Pharmacokinetics

One study suggests that a similar compound has adequate pharmacokinetic properties

Result of Action

The inhibition of AChE and BChE by N-{4-[4-(3-methoxyphenyl)piperazine-1-carbonyl]-1,3-oxazol-2-yl}pyridine-4-carboxamide leads to increased levels of acetylcholine in the brain . This can result in improved cognitive function, making the compound potentially useful in the treatment of neurodegenerative disorders like Alzheimer’s disease .

Action Environment

The action of N-{4-[4-(3-methoxyphenyl)piperazine-1-carbonyl]-1,3-oxazol-2-yl}pyridine-4-carboxamide can be influenced by various environmental factors. For instance, the presence of other substances, such as aluminium, can affect the compound’s efficacy

Biochemical Analysis

Biochemical Properties

N-(4-(4-(3-methoxyphenyl)piperazine-1-carbonyl)oxazol-2-yl)isonicotinamide plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. One of the primary interactions is with acetylcholinesterase (AChE), an enzyme responsible for the hydrolysis of acetylcholine. The compound acts as an inhibitor of AChE, thereby increasing acetylcholine levels and potentially improving cognitive functions . Additionally, it interacts with butyrylcholinesterase (BChE), another enzyme involved in cholinergic transmission . These interactions are primarily competitive, with the compound binding to the active site of the enzymes and preventing substrate access.

Cellular Effects

This compound has been shown to influence various cellular processes. It affects cell signaling pathways by modulating the activity of key enzymes and receptors involved in neurotransmission. This modulation can lead to changes in gene expression, particularly those genes associated with neuroprotection and synaptic plasticity . Furthermore, the compound impacts cellular metabolism by altering the balance of neurotransmitters, which can affect overall cellular function and energy dynamics.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. The compound binds to the active sites of AChE and BChE, inhibiting their enzymatic activity . This inhibition is achieved through competitive binding, where the compound occupies the enzyme’s active site, preventing the substrate from accessing it. Additionally, the compound may influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in neuroprotection and synaptic function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under standard laboratory conditions, but its activity may decrease over extended periods due to degradation . Long-term studies have shown that the compound can have sustained effects on cellular function, particularly in terms of enhancing cholinergic transmission and promoting neuroprotection. Prolonged exposure may also lead to adaptive changes in cellular responses, necessitating careful monitoring of its effects over time.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to enhance cognitive functions and improve memory retention . At higher doses, it may exhibit toxic or adverse effects, including neurotoxicity and disruption of normal cellular processes . Threshold effects have been observed, where the compound’s beneficial effects plateau beyond a certain dosage, and further increases in dosage lead to diminishing returns or negative outcomes.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those related to neurotransmitter metabolism. The compound interacts with enzymes such as AChE and BChE, influencing the hydrolysis of acetylcholine and butyrylcholine . These interactions can affect metabolic flux and alter the levels of key metabolites involved in cholinergic transmission. Additionally, the compound may interact with other enzymes and cofactors involved in neurotransmitter synthesis and degradation, further modulating metabolic pathways.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound is likely to be transported across cell membranes via specific transporters that recognize its structural features . Once inside the cell, it may bind to intracellular proteins that facilitate its distribution to specific cellular compartments. The compound’s localization and accumulation within tissues can influence its overall activity and effectiveness.

Subcellular Localization

This compound exhibits specific subcellular localization patterns that are crucial for its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to synaptic vesicles or other structures involved in neurotransmitter release and recycling. This localization is essential for its role in modulating cholinergic transmission and influencing cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(4-(3-methoxyphenyl)piperazine-1-carbonyl)oxazol-2-yl)isonicotinamide typically involves multiple steps, starting with the preparation of the piperazine derivativeThis intermediate is then reacted with an oxazole derivative under specific conditions to form the final compound .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, scaling up the reaction would require careful control of temperature, pressure, and solvent systems to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

N-(4-(4-(3-methoxyphenyl)piperazine-1-carbonyl)oxazol-2-yl)isonicotinamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group would yield a hydroxylated derivative, while reduction of the carbonyl group would yield an alcohol .

Scientific Research Applications

N-(4-(4-(3-methoxyphenyl)piperazine-1-carbonyl)oxazol-2-yl)isonicotinamide has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-(4-(3-methoxyphenyl)piperazine-1-carbonyl)oxazol-2-yl)isonicotinamide is unique due to its combination of a piperazine ring, an oxazole ring, and an isonicotinamide moiety. This unique structure allows it to interact with a diverse set of molecular targets, making it a versatile compound for various applications.

Properties

IUPAC Name

N-[4-[4-(3-methoxyphenyl)piperazine-1-carbonyl]-1,3-oxazol-2-yl]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N5O4/c1-29-17-4-2-3-16(13-17)25-9-11-26(12-10-25)20(28)18-14-30-21(23-18)24-19(27)15-5-7-22-8-6-15/h2-8,13-14H,9-12H2,1H3,(H,23,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCRLVZWRWQPHCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N2CCN(CC2)C(=O)C3=COC(=N3)NC(=O)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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